molecular formula C14H20N6O3 B5548898 2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

Cat. No. B5548898
M. Wt: 320.35 g/mol
InChI Key: RLQCLAMFKRASNX-UHFFFAOYSA-N
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Description

The compound “2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide” is a subject of interest in the field of bioorganic and medicinal chemistry due to its potential antimicrobial activities and relevance in various chemical syntheses. Its structure, incorporating a purinyl moiety with specific functional groups, suggests potential for interaction with biological systems and chemical reactivity conducive to pharmaceutical applications.

Synthesis Analysis

Synthesis approaches for related compounds involve multi-step chemical reactions, starting from basic building blocks to complex molecules. For instance, compounds with similar structures have been synthesized through reactions involving acetylation, treatment with triethyl amine, and formamide in the presence of 1,4-dioxane, leading to various bioactive molecules (Sharma, Sharma, & Rane, 2004). Another example includes the isocyanide-based five-component synthesis, demonstrating the versatility of combining multiple reactants to create structurally complex acetamides (Akbarzadeh et al., 2012).

Molecular Structure Analysis

The molecular structure and conformational analysis of related acetamides reveal the importance of internal rotation and the influence of substituents on the molecule's behavior both in solution and solid state. Studies on similar compounds, employing X-ray analysis, NMR, and IR spectroscopy, contribute to understanding the conformational preferences and stability of such molecules (Kataev et al., 2021).

Chemical Reactions and Properties

Reactivity patterns include interactions with heme models, demonstrating the biological relevance and potential for pharmaceutical applications of acetamide derivatives. For example, interactions of acetamide and acrylamide with heme models have shown significant insights into their binding and effects on biological systems (Xu et al., 2019).

Physical Properties Analysis

Studies on related compounds, like the molecular structures of gaseous acetamide and N-methylacetamide determined using electron diffraction, provide a foundation for understanding the physical properties of these molecules in different states and their interactions at the molecular level (Kimura & Aoki, 1953).

Chemical Properties Analysis

Chemical properties, such as reactivity towards various reagents and the formation of complex structures, are essential for understanding the versatility and potential applications of acetamide derivatives. The synthesis and reactivity of similar compounds, demonstrating a range of interactions and transformations, highlight the chemical diversity and potential utility of these molecules (Qu et al., 2009).

Scientific Research Applications

Antagonist Radioligand for Human A2B Adenosine Receptors

MRE 2029-F20, closely related to the compound , is highlighted as a selective antagonist ligand of A2B adenosine receptors. It serves as a tool for the pharmacological characterization of the human A2B adenosine receptor subtype, offering insights into receptor functions and potential therapeutic interventions for diseases associated with this receptor pathway (Baraldi et al., 2004).

Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides a foundation for understanding the biochemical transformation and potential toxicological implications of structurally related compounds. This study underscores the importance of metabolic pathways in assessing the safety and environmental impact of chemical compounds (Coleman et al., 2000).

Anticancer Activity of Purine-diones

The design, molecular modeling, and synthesis of new purine-diones, including olomoucine analogues, have been investigated for their anticancer activity. This research area explores the potential of purine-diones as therapeutic agents against cancer, highlighting the versatility of purine compounds in drug development (Hayallah, 2017).

Antioxidant Activity of Coumarin Derivatives

Studies on the antioxidant activity of synthesized coumarins demonstrate the broader application of chemical synthesis in developing compounds with potential health benefits. These findings contribute to the understanding of how structural modifications can enhance biological activity and offer insights into the development of antioxidant agents (Kadhum et al., 2011).

properties

IUPAC Name

2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-18-11-10(12(22)17-14(18)23)20(8-9(15)21)13(16-11)19-6-4-2-3-5-7-19/h2-8H2,1H3,(H2,15,21)(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQCLAMFKRASNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide

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